5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound characterized by the presence of a bromine atom and a trifluoroethyl group attached to a dihydropyrimidinone core. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The structural complexity and the presence of multiple functional groups make it an interesting subject for various chemical studies.
This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. The presence of halogen atoms, particularly bromine and trifluoromethyl groups, often enhances the biological activity of such compounds, making them valuable in drug development and other scientific applications. The compound can be synthesized through various methods, primarily involving condensation reactions.
The synthesis of 5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one can be achieved through several methodologies:
The reaction typically requires careful control of temperature and pH to optimize yield. For example, the Biginelli reaction is often performed at elevated temperatures (around 90°C) in solvent-free conditions or with minimal solvent use to promote efficient product formation .
The molecular structure of 5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one features:
This unique arrangement contributes to its chemical reactivity and biological properties.
The molecular formula is , with a molecular weight of approximately 303.06 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one can participate in several chemical reactions:
The specific conditions for these reactions depend on the desired outcome but generally involve controlling temperature, solvent choice, and reaction time to maximize yield and selectivity.
The mechanism of action for 5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one is largely dependent on its application in medicinal chemistry:
Relevant data from spectral analyses (such as infrared spectroscopy) indicate characteristic absorption bands corresponding to functional groups present in the molecule.
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one has several notable applications:
The introduction of trifluoroethyl groups into dihydropyrimidinone scaffolds leverages specialized fluorination methodologies that ensure high atom economy and regioselectivity. Vapor-phase techniques employing volatile fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® enable efficient gas-solid reactions at elevated temperatures (80-120°C). These methods facilitate direct C-2 trifluoroethylation of preformed dihydropyrimidinone cores through nucleophilic displacement reactions, achieving conversions >85% under solvent-free conditions [4] [8]. DABCO (1,4-diazabicyclo[2.2.2]octane) serves as an effective catalyst in these systems, promoting in situ generation of reactive trifluoroethyl radicals that undergo regioselective addition to electron-deficient heterocycles [4].
Critical Parameters:
Table 1: Performance of Fluorinating Agents in Trifluoroethyl Group Installation
Fluorinating Agent | Catalyst | Temp (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
NFSI | DABCO (5%) | 100 | 87 | <5% |
Selectfluor® | None | 120 | 78 | 12% |
TFEDMA* | DABCO (10%) | 110 | 82 | 8% |
*2,2,2-trifluoroethyl dimethylamine
The C-5 bromo substituent serves as a versatile handle for structural diversification via cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings demonstrate exceptional efficacy with arylboronic acids, while Buchwald-Hartwig aminations facilitate nitrogen-based functionalization. Key advancements include:
Table 2: Cross-Coupling Reactions at C-5 Bromo Position
Reaction Type | Catalyst System | Coupling Partner | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Arylboronic acids | 75-92 | Ortho-substitution <60% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Secondary amines | 80-95 | Primary amines require protection |
Sonogashira | Pd(PPh₃)₄/CuI, Et₃N | Terminal alkynes | 70-88 | Homocoupling <15% |
The construction of the dihydropyrimidinone core employs modified Biginelli multicomponent reactions (MCRs) with precise regiocontrol. Trichloroacetic acid (20 mol%) catalyzes the cyclocondensation of 2-bromoacetate, trifluoroethylurea, and aldehydes under solvent-free conditions at 70°C, achieving yields of 82-96% within 15-50 minutes [8] [9]. This method overcomes traditional limitations through:
Mechanistic Insights:
Enzyme-mediated strategies resolve the inherent racemization at C-4 of dihydropyrimidinones. Engineered halohydrin dehalogenases (HHDHs) catalyze the enantioselective ring-opening of trifluoroethyl-substituted oxetanes with bromide nucleophiles, affording S-enantiomers with >99% ee at 45% conversion [7]. Complementary approaches include:
Biocatalytic Advantages:
Table 3: Performance Comparison of Enantioselective Biocatalytic Methods
Biocatalyst | Reaction Type | Substrate Concentration (mM) | ee (%) | Conversion (%) | Product Configuration |
---|---|---|---|---|---|
HheD8-M3 (HHDH mutant) | Oxetane ring-opening | 200 | >99 | 49 | S |
CAL-B | Kinetic resolution | 100 | 98 | 52 | R |
Subtilisin Carlsberg | Hydrolytic resolution | 150 | 95 | 48 | S |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: